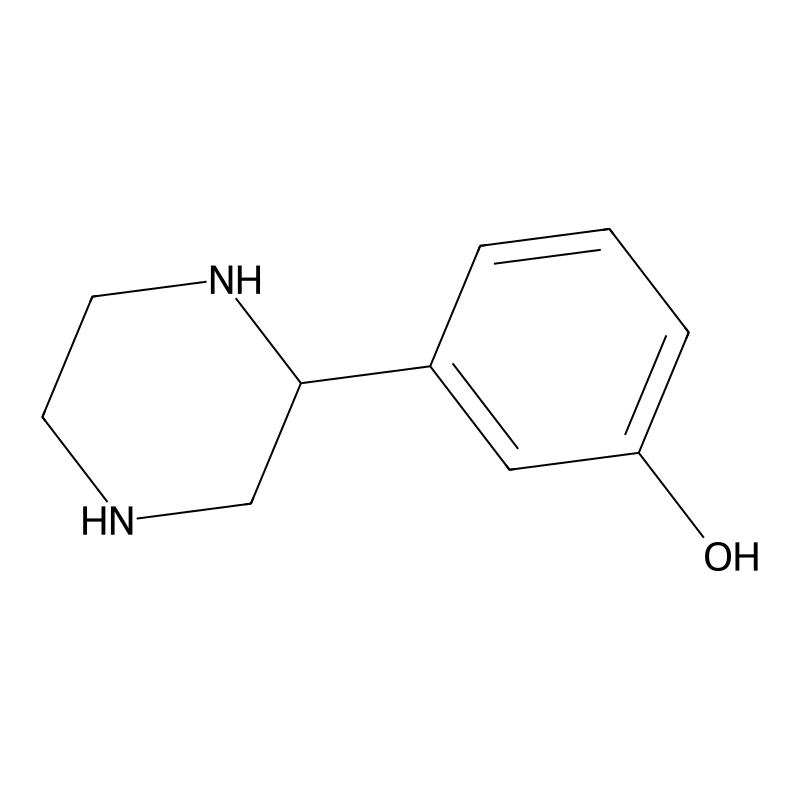

3-(Piperazin-2-yl)phenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antibacterial Activity of 3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives

Scientific Field: Organic Chemistry, Medicinal Chemistry

Summary of Application: A new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized.

Methods of Application: The compounds were synthesized through a multi-step procedure.

Results or Outcomes: The synthesized compounds were screened for their antibacterial activity by the agar diffusion method, and three of them were found to be active.

Antifungal Activity of 3-(4-arylpiperazin-1-yl)cinnolines

Summary of Application: A new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents.

Methods of Application: The compounds were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA).

Results or Outcomes: The antitumor, antibacterial, and antifungal activity of the newly synthesized compounds was evaluated.

Biological Potential of Indole Derivatives

Summary of Application: Indole derivatives, which are structurally similar to “3-(Piperazin-2-yl)phenol”, have been found in many important synthetic drug molecules.

Methods of Application: Various scaffolds of indole are synthesized for screening different pharmacological activities.

3-(Piperazin-2-yl)phenol, with the chemical formula and CAS number 16740779, is an organic compound that features a piperazine ring substituted at the 2-position with a phenolic group. This compound is categorized under piperazine derivatives, which are known for their diverse pharmacological activities. The structure of 3-(Piperazin-2-yl)phenol consists of a phenol moiety attached to a piperazine ring, which imparts unique chemical properties and biological activities.

- Nitration: The phenolic hydroxyl group can be nitrated to form derivatives such as 4-Nitro-3-(piperazin-1-yl)phenol, enhancing its reactivity and potential biological activity.

- Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized products, which may exhibit different biological properties.

- Substitution Reactions: The nitrogen atoms within the piperazine ring can participate in nucleophilic substitution reactions, allowing further functionalization of the molecule .

The biological activity of 3-(Piperazin-2-yl)phenol stems from its structural characteristics. Piperazine derivatives are known for their potential as antidepressants, anxiolytics, and antipsychotics. Research indicates that compounds containing piperazine moieties can interact with various neurotransmitter systems, particularly serotonin and dopamine receptors. The specific biological effects of 3-(Piperazin-2-yl)phenol require further investigation but may include:

- Antidepressant Activity: Similar compounds have been studied for their effects on mood regulation and anxiety reduction.

- Neurotransmitter Modulation: The compound may influence neurotransmitter levels in the brain, potentially aiding in the treatment of mood disorders.

The synthesis of 3-(Piperazin-2-yl)phenol can be achieved through several methods:

- Direct Amination: Starting from phenol, a piperazine derivative can be introduced via nucleophilic substitution.

- Nitration followed by Reduction: Nitration of a suitable precursor followed by reduction can yield 3-(Piperazin-2-yl)phenol.

- Metal-Catalyzed Reactions: Recent advancements in metal-catalyzed reactions have shown promise in synthesizing piperazine derivatives efficiently, potentially including this compound .

3-(Piperazin-2-yl)phenol has potential applications in various fields:

- Pharmaceutical Industry: Due to its possible antidepressant and anxiolytic properties, it may serve as a lead compound for drug development targeting mood disorders.

- Chemical Research: As a building block in organic synthesis, it can be utilized to develop more complex molecules with desired biological activities.

Interaction studies involving 3-(Piperazin-2-yl)phenol focus on its binding affinity to neurotransmitter receptors. Preliminary studies suggest that similar compounds may interact with serotonin receptors (5-HT), which are crucial for regulating mood and anxiety. Further research is needed to elucidate the specific interactions and mechanisms through which this compound exerts its effects.

Several compounds share structural similarities with 3-(Piperazin-2-yl)phenol, each exhibiting unique properties:

| Compound Name | Structure | Notable Properties |

|---|---|---|

| 4-Nitro-3-(piperazin-1-yl)phenol | Structure | Enhanced reactivity due to nitro group |

| 4-(Piperazin-1-yl)phenol | Structure | Potentially different pharmacological profile |

| 1-(4-Hydroxyphenyl)piperazine | Structure | Exhibits different binding affinities |

These compounds highlight the diversity within the piperazine class and underscore the potential for developing new therapeutic agents based on structural modifications.